molecular formula C34H45ClN4O4 B3027839 Tazemetostat trihydrochloride CAS No. 1403255-00-4

Tazemetostat trihydrochloride

Cat. No.: B3027839
CAS No.: 1403255-00-4
M. Wt: 609.2 g/mol
InChI Key: CJPMOJLLSLWWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazemetostat trihydrochloride is a small molecule inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This compound is primarily used in the treatment of various cancers, including epithelioid sarcoma and follicular lymphoma. It received accelerated approval from the United States Food and Drug Administration in January 2020 for the treatment of adults and adolescents aged 16 years and older with locally advanced or metastatic epithelioid sarcoma .

Scientific Research Applications

Tazemetostat trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of EZH2 in various biological processes.

    Biology: Used to investigate the epigenetic regulation of gene expression and its impact on cell differentiation and proliferation.

    Medicine: Used in clinical trials to evaluate its efficacy in treating various cancers, including lymphomas and sarcomas.

    Industry: Used in the development of new therapeutic agents targeting epigenetic regulators.

Mechanism of Action

Tazemetostat is an inhibitor of the methyltransferase, EZH2, and some EZH2 gain-of-function mutations . It blocks the activity of the EZH2 methyltransferase, which may help keep the cancer cells from growing .

Safety and Hazards

Tazemetostat is classified as having acute toxicity when ingested orally (Category 4), causing skin irritation (Category 2), causing serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Two EZH2 inhibitors (tazemetostat, Epizyme; and CPI-1205, Constellation Pharmaceuticals, Inc.) and one EZH1/2 inhibitor (DS-3201, Daiichi Sanko Company, Inc.) are currently being evaluated in ongoing clinical trials . This suggests that the development and application of EZH2 inhibitors like Tazemetostat are an active area of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tazemetostat trihydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups necessary for its activity as an EZH2 inhibitor. The final step involves the conversion of the free base to the trihydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tazemetostat trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: This reaction can be used to convert specific functional groups to their reduced forms, which may be necessary for certain synthetic steps.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the molecule’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Comparison with Similar Compounds

    GSK126: Another EZH2 inhibitor with a similar mechanism of action.

    EPZ-6438: A structurally related compound that also targets EZH2.

    CPI-1205: An EZH2 inhibitor currently in clinical development.

Uniqueness: Tazemetostat trihydrochloride is unique in its ability to selectively inhibit EZH2 with high potency and specificity. It has demonstrated significant antitumor activity in preclinical and clinical studies, making it a promising therapeutic agent for the treatment of various cancers .

Properties

CAS No.

1403255-00-4

Molecular Formula

C34H45ClN4O4

Molecular Weight

609.2 g/mol

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride

InChI

InChI=1S/C34H44N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H

InChI Key

CJPMOJLLSLWWHI-UHFFFAOYSA-N

SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl.Cl.Cl

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazemetostat trihydrochloride
Reactant of Route 2
Reactant of Route 2
Tazemetostat trihydrochloride
Reactant of Route 3
Reactant of Route 3
Tazemetostat trihydrochloride
Reactant of Route 4
Reactant of Route 4
Tazemetostat trihydrochloride
Reactant of Route 5
Reactant of Route 5
Tazemetostat trihydrochloride
Reactant of Route 6
Reactant of Route 6
Tazemetostat trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.